![molecular formula C9H7NO3S B1267729 Acide (benzo[d]thiazol-2-yl)oxyacétique CAS No. 2875-32-3](/img/structure/B1267729.png)
Acide (benzo[d]thiazol-2-yl)oxyacétique
Vue d'ensemble
Description
2-(Benzo[d]thiazol-2-yloxy)acetic acid is an organic compound with the molecular formula C9H7NO3S. It is a derivative of benzothiazole, a heterocyclic aromatic compound containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including medicinal chemistry and materials science .
Applications De Recherche Scientifique
2-(Benzo[d]thiazol-2-yloxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mécanisme D'action
Target of Action
The primary target of 2-(Benzo[d]thiazol-2-yloxy)acetic acid is the Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is an attractive target for anti-diabetic drugs due to its key role as a negative regulator of insulin and leptin signaling .
Mode of Action
The compound interacts with PTP1B, inhibiting its activity .
Biochemical Pathways
By inhibiting PTP1B, 2-(Benzo[d]thiazol-2-yloxy)acetic acid enhances insulin and leptin signaling . This leads to improved glucose homeostasis and energy balance, which are crucial in the management of diabetes .
Pharmacokinetics
Its lipophilicity (Log Po/w) is 1.43, suggesting it may have good bioavailability .
Result of Action
The inhibition of PTP1B by 2-(Benzo[d]thiazol-2-yloxy)acetic acid results in enhanced insulin and leptin signaling . This can lead to improved glucose homeostasis and energy balance, potentially offering therapeutic benefits in the treatment of diabetes .
Action Environment
The action of 2-(Benzo[d]thiazol-2-yloxy)acetic acid can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, as it is recommended to be stored at 28°C
Analyse Biochimique
Biochemical Properties
2-(Benzo[d]thiazol-2-yloxy)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px). These interactions help in modulating the oxidative stress response in cells .
Cellular Effects
2-(Benzo[d]thiazol-2-yloxy)acetic acid influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to combat oxidative stress . Additionally, it has been observed to impact cellular metabolism by influencing the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of 2-(Benzo[d]thiazol-2-yloxy)acetic acid involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Benzo[d]thiazol-2-yloxy)acetic acid have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade under certain conditions, such as exposure to high temperatures or light . Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of enhancing antioxidant defenses.
Dosage Effects in Animal Models
The effects of 2-(Benzo[d]thiazol-2-yloxy)acetic acid vary with different dosages in animal models. At low doses, it has been found to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, it can have toxic or adverse effects, including potential damage to liver and kidney tissues. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
2-(Benzo[d]thiazol-2-yloxy)acetic acid is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are involved in the metabolism of many xenobiotics and endogenous compounds . These interactions can affect metabolic flux and alter the levels of certain metabolites, thereby influencing overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, 2-(Benzo[d]thiazol-2-yloxy)acetic acid is transported and distributed through interactions with specific transporters and binding proteins. It has been found to localize in certain cellular compartments, such as the cytoplasm and mitochondria . These interactions can affect its localization and accumulation, thereby influencing its biological activity.
Subcellular Localization
The subcellular localization of 2-(Benzo[d]thiazol-2-yloxy)acetic acid is crucial for its activity and function. It has been observed to localize in the mitochondria, where it can exert its effects on mitochondrial function and oxidative stress response . Additionally, post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzo[d]thiazol-2-yloxy)acetic acid typically involves the reaction of 2-mercaptobenzothiazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group of 2-mercaptobenzothiazole attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of 2-(Benzo[d]thiazol-2-yloxy)acetic acid follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pH to ensure high yield and purity. The product is then purified through crystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Benzo[d]thiazol-2-yloxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Comparaison Avec Des Composés Similaires
2-Mercaptobenzothiazole: A precursor in the synthesis of 2-(Benzo[d]thiazol-2-yloxy)acetic acid.
Benzothiazole: The parent compound, which lacks the acetic acid moiety.
2-(Benzothiazol-2-yloxy)ethanol: A similar compound with an ethanol group instead of acetic acid.
Uniqueness: 2-(Benzo[d]thiazol-2-yloxy)acetic acid is unique due to its specific acetic acid moiety, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where other benzothiazole derivatives may not be as effective .
Propriétés
IUPAC Name |
2-(1,3-benzothiazol-2-yloxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c11-8(12)5-13-9-10-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQIOIYLAKHILI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60287916 | |
| Record name | 2-(Benzo[d]thiazol-2-yloxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60287916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2875-32-3 | |
| Record name | 2875-32-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53408 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Benzo[d]thiazol-2-yloxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60287916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

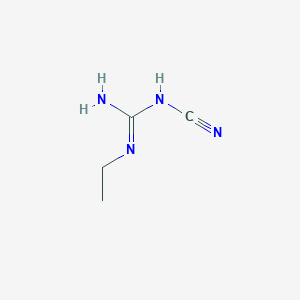
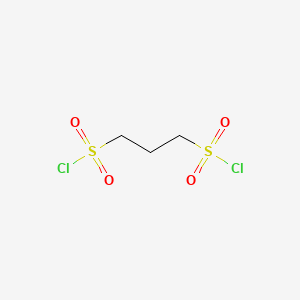
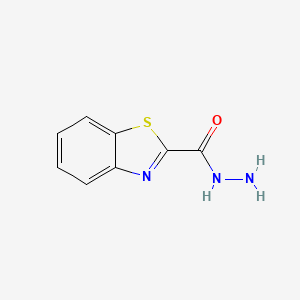
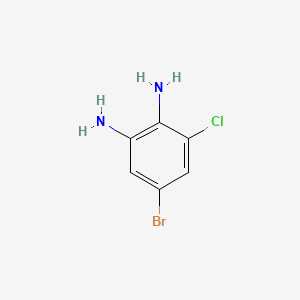

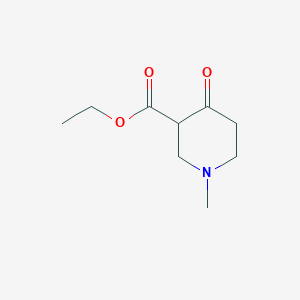
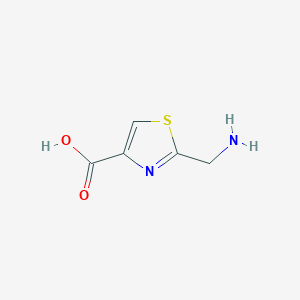
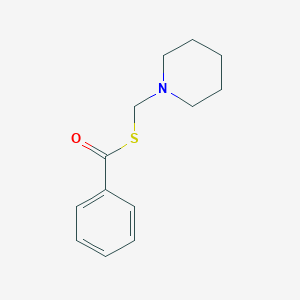

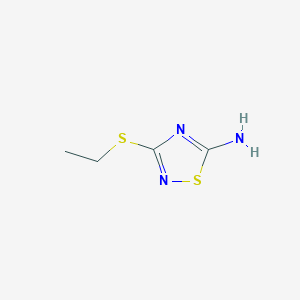

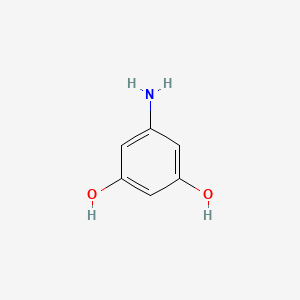
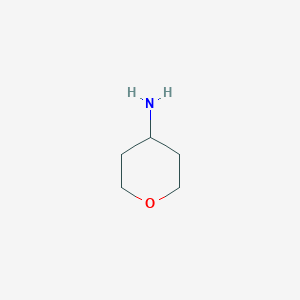
![2-[2-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B1267665.png)
